molecular formula C10H9BrN2O B3329973 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one CAS No. 651780-46-0

1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one

Cat. No. B3329973
Key on ui cas rn: 651780-46-0
M. Wt: 253.09 g/mol
InChI Key: CENOHIFSIOVFMZ-UHFFFAOYSA-N
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Patent
US07642276B2

Procedure details

A solution of 4-bromo-2-ethylaniline (1.09 g) in chloroform (20 ml) was stirred at room temp. then treated with potassium acetate (0.49 g) followed by acetic anhydride (0.95 ml). 18-Crown-6 (0.26 g) and t-butylnitrite (1.32 ml) were added after 30 min and the mixture was stirred at reflux for 18 h. The reaction mixture was diluted with chloroform and washed with saturated aqueous sodium hydrogen carbonate. The organic phase was separated using a hydrophobic frit and the solvent was evaporated to give the title compound as a brown solid (1.0 g).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
potassium acetate
Quantity
0.49 g
Type
reactant
Reaction Step Two
Quantity
0.95 mL
Type
reactant
Reaction Step Three
Quantity
0.26 g
Type
reactant
Reaction Step Four
Quantity
1.32 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([CH2:9][CH3:10])[CH:3]=1.[C:11]([O-:14])(=O)[CH3:12].[K+].C(OC(=O)C)(=O)C.C1OCCOCCOCCOCCOCCOC1.C(O[N:46]=O)(C)(C)C>C(Cl)(Cl)Cl>[C:11]([N:6]1[C:5]2[C:4](=[CH:3][C:2]([Br:1])=[CH:8][CH:7]=2)[C:9]([CH3:10])=[N:46]1)(=[O:14])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
potassium acetate
Quantity
0.49 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Three
Name
Quantity
0.95 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0.26 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
1.32 mL
Type
reactant
Smiles
C(C)(C)(C)ON=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
WASH
Type
WASH
Details
washed with saturated aqueous sodium hydrogen carbonate
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1N=C(C2=CC(=CC=C12)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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